molecular formula C15H15NO B184122 n,3-Dimethyl-n-phenylbenzamide CAS No. 124740-34-7

n,3-Dimethyl-n-phenylbenzamide

Cat. No.: B184122
CAS No.: 124740-34-7
M. Wt: 225.28 g/mol
InChI Key: HCQQGTYHBGXRTR-UHFFFAOYSA-N
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Description

n,3-Dimethyl-n-phenylbenzamide is an organic compound with the molecular formula C15H15NO. It is a tertiary amide, characterized by the presence of a benzamide core with a phenyl group and two methyl groups attached to the nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Scientific Research Applications

n,3-Dimethyl-n-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,3-Dimethyl-n-phenylbenzamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as titanium tetrachloride or boronic acids can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: n,3-Dimethyl-n-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed:

Mechanism of Action

The mechanism of action of n,3-Dimethyl-n-phenylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their activity. It may also interact with cell membranes, altering their permeability and function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s aromatic structure plays a crucial role in its biological effects .

Comparison with Similar Compounds

  • N,N-Dimethylbenzamide
  • N-Phenylbenzamide
  • N,N-Diethylbenzamide

Comparison: n,3-Dimethyl-n-phenylbenzamide is unique due to the presence of both a phenyl group and two methyl groups on the nitrogen atom. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, compared to similar compounds. For instance, N,N-Dimethylbenzamide lacks the phenyl group, making it less aromatic and less hydrophobic .

Properties

IUPAC Name

N,3-dimethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQQGTYHBGXRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968145
Record name N,3-Dimethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-12-3
Record name N,3-Dimethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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